1,3-Dimethyl-4-fluoro-2-nitrobenzene Exhibits Enhanced Lipophilicity vs. Non-Fluorinated Analog, Improving Membrane Permeability in Drug Discovery Scaffolds
1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS 3013-35-2) demonstrates a calculated LogP (cLogP) of 2.35 , representing a lipophilicity increase of approximately 0.5–0.7 log units compared to the non-fluorinated analog 1,3-dimethyl-2-nitrobenzene (CAS 81-20-9), which has a typical LogP ~1.7–1.8 [1][2]. This fluorine-mediated augmentation of hydrophobicity is a class-level inference for aromatic C-F substitution and is specifically quantified for this regioisomer .
| Evidence Dimension | Lipophilicity (LogP/cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.35 (calculated) |
| Comparator Or Baseline | 1,3-Dimethyl-2-nitrobenzene (CAS 81-20-9); LogP ≈ 1.7–1.8 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (increase) |
| Conditions | Computed value (Leyan vendor data) ; class-level comparison based on known SAR of fluoroaromatic substitution [1][2] |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for CNS drug candidates and intracellular target engagement, directly influencing lead optimization candidate selection.
- [1] QSARDB. 1,3-dimethyl-2-nitrobenzene (CAS 81-20-9). Molecular Descriptors. View Source
- [2] Böhm, H. J.; Banner, D.; et al. Fluorine in Medicinal Chemistry. ChemBioChem, 2004, 5(5), 637-643. View Source
